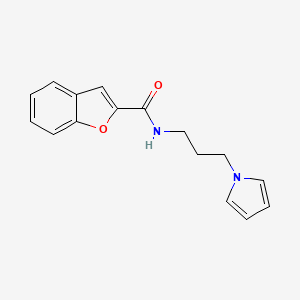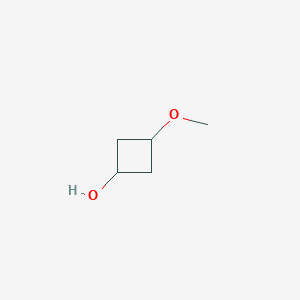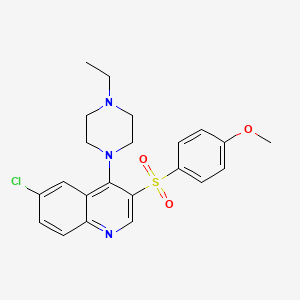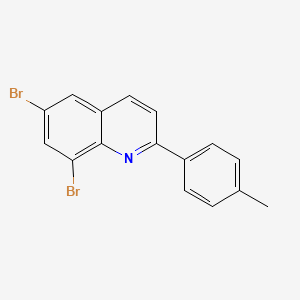![molecular formula C18H18N4O5S B2545668 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 896381-59-2](/img/structure/B2545668.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been the subject of much research due to their wide range of biological activities.
Synthesis Analysis
Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones involves a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring .Chemical Reactions Analysis
The synthesis of quinazolin-4(3H)-ones involves an annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学的研究の応用
Pharmacological Investigations and Potential Therapeutic Effects
H1-Antihistaminic Agents
Novel quinazolinone derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm. These compounds, particularly noted for their negligible sedation compared to standard treatments, indicate a promising direction for developing new H1-antihistamines (Alagarsamy et al., 2009).
Dual EGFR/HER2 Inhibitors for Cancer Therapy
Certain benzo[g]quinazolin benzenesulfonamide derivatives have been identified as potent dual inhibitors of EGFR/HER2 enzymes, showing high activity against the A549 lung cancer cell line. This class of compounds has demonstrated promising cytotoxic activity and the potential to induce apoptotic effects, indicating their utility in cancer therapy (Alsaid et al., 2017).
DNA Photo-Disruptive Agents
Quinazolinone derivatives have shown photo-activity towards plasmid DNA under UV irradiation, suggesting their application in photo-chemo or photodynamic therapeutics. This study highlights the potential of quinazolinones in developing novel therapeutic agents based on their ability to turn "on" and "off" photosensitization (Mikra et al., 2022).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, showing significant curative effects in models of acetic acid-induced ulcer and absolute alcohol-induced peptic ulcer, with activities surpassing those of standard drugs. This research underscores the therapeutic potential of these compounds in treating gastrointestinal disorders (Alasmary et al., 2017).
Analgesic and Anti-Inflammatory Agents
A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been developed, demonstrating analgesic, anti-inflammatory, and minimal ulcerogenic activities. These findings suggest the potential for these compounds to be developed into new classes of analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).
Anticancer Agents
Sulphonyl acetamide analogues on the quinazoline ring have been synthesized and tested for cytotoxic activity against various human cancer cell lines, revealing potent anticancer activities. This research indicates the potential of these compounds in cancer treatment, with certain derivatives showing very potent activity across tested cell lines (Khazir et al., 2020).
将来の方向性
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(26,27)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHXZJBAGFNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)


![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)